2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide
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Overview
Description
2-[(2-Methyl-1H-indol-3-yl)methyl]butanedihydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1H-indol-3-yl)methyl]butanedihydrazide typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with butanedihydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1H-indol-3-yl)methyl]butanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[(2-Methyl-1H-indol-3-yl)methyl]butanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1H-indol-3-yl)methyl]butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with similar structural features.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: A compound with similar indole moiety but different functional groups.
Uniqueness
2-[(2-Methyl-1H-indol-3-yl)methyl]butanedihydrazide is unique due to its specific combination of the indole ring and butanedihydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
6642-45-1 |
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Molecular Formula |
C14H19N5O2 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]butanedihydrazide |
InChI |
InChI=1S/C14H19N5O2/c1-8-11(10-4-2-3-5-12(10)17-8)6-9(14(21)19-16)7-13(20)18-15/h2-5,9,17H,6-7,15-16H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
CFMJZNALNVQDHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(CC(=O)NN)C(=O)NN |
Origin of Product |
United States |
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